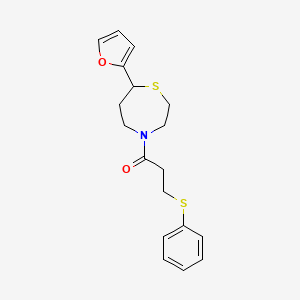

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one

Description

Properties

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c20-18(9-13-22-15-5-2-1-3-6-15)19-10-8-17(23-14-11-19)16-7-4-12-21-16/h1-7,12,17H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHJXANGSWDLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is an organic molecule of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, cytotoxic properties, and mechanisms of action.

Molecular Structure

The compound features a complex structure that includes:

- A furan ring

- A thiazepane ring

- A phenylthio group

This structural complexity contributes to its unique chemical properties and potential biological activity. The IUPAC name for this compound is 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylthio)propan-1-one , and its molecular formula is with a molecular weight of approximately 303.37 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Furan Ring : Achieved through cyclization of appropriate precursors.

- Synthesis of the Thiazepane Ring : Involves the reaction of a suitable amine with a thiol or thioester.

- Coupling of Intermediates : The furan and thiazepane intermediates are coupled with the phenylthio group through reactions such as Friedel-Crafts acylation .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various derivatives, including 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one, against cancer cell lines. Notably:

- The compound exhibited significant cytotoxic activity against MCF-7 breast cancer cells.

- Its efficacy was compared to known chemotherapeutic agents like Tamoxifen , showing promising results in inducing apoptosis in cancer cells .

The proposed mechanism for the biological activity involves:

- Inhibition of Enzyme Activity : The compound may bind to specific enzymes or receptors, modulating their activity.

- Cell Cycle Arrest : Studies indicated that treatment with this compound led to growth arrest at the G2/M phase in cancer cells, suggesting a disruption in the normal cell cycle progression .

Comparative Analysis of Related Compounds

To better understand the biological activity, a comparison table has been created for related compounds:

Study 1: Cytotoxicity Assessment

A study conducted on various derivatives demonstrated that compounds similar to 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one had higher cytotoxic effects than Tamoxifen on MCF-7 cells. The results were obtained using the MTT assay, indicating that these compounds could serve as potential candidates for further drug development targeting breast cancer .

Study 2: Molecular Docking

Molecular docking studies revealed that certain derivatives bind effectively to estrogen receptor alpha (ERα), providing insights into their mechanism as potential selective estrogen receptor modulators (SERMs). This interaction suggests that these compounds might be able to mimic or block estrogen's effects in breast tissue .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparative Insights:

Thiazepane vs. Piperazine Rings :

- The 1,4-thiazepane ring in the target compound provides greater conformational flexibility compared to the rigid piperazine ring in compound C₂₃H₂₁N₃O₃ (). This flexibility may influence receptor-binding kinetics or allosteric modulation .

- Piperazine-containing analogs (e.g., ) often exhibit improved aqueous solubility due to the basic nitrogen, whereas thiazepane derivatives may require formulation optimization for bioavailability .

Substituent Effects: Phenylthio vs. Chlorophenylthio: The phenylthio group in the target compound is less electronegative than the chlorophenylthio group in rac-3-(4-Chlorophenylthio)... Furan vs. Thiophene/Benzothiophene: Furan’s oxygen atom offers weaker electron-donating effects compared to sulfur in thiophene-based analogs (), which could alter reactivity in photoredox or catalytic reactions .

Biological Activity Trends :

Q & A

Q. Q1. What synthetic strategies are commonly employed to prepare 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one?

Methodological Answer:

- Key Route : The compound’s core structure can be synthesized via a multi-step approach:

- Thiazepane Ring Formation : Cyclization of precursor amines with sulfur-containing reagents under reflux conditions.

- Furan Incorporation : Coupling of furan-2-yl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

- Phenylthio Propanone Assembly : Thioether formation using phenylthiol and α,β-unsaturated ketones under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Ethanol recrystallization is effective for isolating intermediates, as demonstrated for structurally analogous compounds .

Q. Q2. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

Q. Q3. What are common impurities encountered during synthesis, and how are they addressed?

Methodological Answer:

- Byproducts :

- Analytical QC : HPLC-MS (C18 column, acetonitrile/water gradient) detects impurities >0.1% .

Advanced Research Questions

Q. Q4. How does the thiazepane ring’s conformation influence bioactivity, and how is this analyzed?

Methodological Answer:

- Conformational Analysis :

- Molecular Dynamics (MD) : Simulations (e.g., AMBER or GROMACS) predict low-energy conformers of the thiazepane ring, identifying chair-like or boat-like structures .

- SAR Studies : Modifying substituents at the 7-position (e.g., replacing furan with thiophene) alters ring flexibility and receptor binding .

- Experimental Validation :

Q. Q5. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME assess:

- Targeted Modifications :

Q. Q6. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

Methodological Answer:

- Mechanistic Profiling :

- Data Harmonization :

Critical Analysis of Evidence

- Contradictions :

- Gaps : Limited data on in vivo pharmacokinetics and metabolite profiling for this specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.